Benzene, 1-methyl-3-(3-phenylbutoxy)-

Description

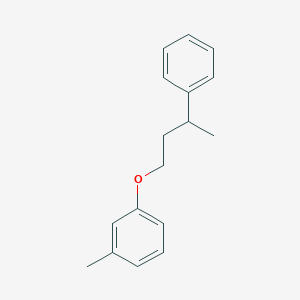

"Benzene, 1-methyl-3-(3-phenylbutoxy)-" is an aromatic hydrocarbon derivative featuring a methyl group at position 1 and a 3-phenylbutoxy substituent at position 3 on the benzene ring. These groups likely affect its reactivity, solubility, and stability compared to simpler alkylbenzenes .

Properties

CAS No. |

821806-61-5 |

|---|---|

Molecular Formula |

C17H20O |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

1-methyl-3-(3-phenylbutoxy)benzene |

InChI |

InChI=1S/C17H20O/c1-14-7-6-10-17(13-14)18-12-11-15(2)16-8-4-3-5-9-16/h3-10,13,15H,11-12H2,1-2H3 |

InChI Key |

BMQDNYMLEQVGDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCCC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other alkyl- and alkoxy-substituted benzenes, as detailed below:

Table 1: Structural and Functional Comparison

*Molecular data for the target compound inferred from analogs; exact values require experimental confirmation.

Reactivity and Stability

- This contrasts with methoxy-substituted analogs (e.g., "Benzene, 1-methoxy-3-(methoxyphenylmethyl)-"), where the electron-donating methoxy group further activates the ring .

- Oxidative Stability: Alkylbenzenes like "1-methyl-3-(1-methylethyl)benzene" undergo oxidation to form aldehydes and ketones at elevated temperatures (e.g., 300°C), but these intermediates decompose completely at 400°C .

Hazard Profiles

- Toxicity: While direct data are unavailable, structurally related compounds (e.g., "Benzene, [[1-methyl-3-[[1-(2-propenyl)heptyl]oxy]butoxy]methyl]-") exhibit acute oral toxicity and skin irritation under GHS classifications .

Key Differences and Challenges

- Structural Complexity : The 3-phenylbutoxy group in the target compound introduces steric and electronic effects absent in simpler analogs, complicating synthesis and purification.

- Data Gaps : Experimental data on melting/boiling points, solubility, and ecotoxicity are lacking, highlighting the need for further research.

Q & A

Basic: What are the recommended synthetic routes for Benzene, 1-methyl-3-(3-phenylbutoxy)-?

Methodological Answer:

The synthesis of this compound likely involves multi-step organic reactions, leveraging nucleophilic substitution or etherification strategies. A plausible route includes:

Starting Materials : 3-Phenylbutanol and 3-methylphenol derivatives.

Activation : Conversion of 3-phenylbutanol to its corresponding bromide or tosylate for improved leaving-group capacity.

Coupling : Reaction with a 3-methylphenolate ion (generated using a base like KOH or NaH) under anhydrous conditions .

Purification : Column chromatography or recrystallization to isolate the product.

Key Considerations : Optimize reaction temperature (40–80°C) and solvent polarity (e.g., THF or DMF) to enhance yield .

Basic: How is the molecular structure of Benzene, 1-methyl-3-(3-phenylbutoxy)- characterized?

Methodological Answer:

Structural elucidation employs:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (e.g., ~270–300 g/mol), with fragmentation patterns reflecting the phenylbutoxy chain .

- X-ray Crystallography : Resolves spatial arrangement of substituents, confirming steric effects on reactivity .

Advanced: What reaction mechanisms govern the oxidation or reduction of this compound?

Methodological Answer:

- Oxidation :

- Reagents : KMnO₄ in acidic conditions oxidizes the benzylic position of the phenylbutoxy chain to a ketone .

- Mechanism : Radical intermediates or electrophilic attack, depending on solvent polarity.

- Reduction :

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Cross-Referencing : Compare experimental NMR/MS data with computational predictions (e.g., density functional theory (DFT) simulations) .

Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex splitting patterns.

Control Experiments : Synthesize derivatives (e.g., methylated or halogenated analogs) to isolate spectral contributions of specific functional groups .

Example : If aromatic proton signals overlap, employ 2D NMR (COSY, HSQC) to resolve coupling networks .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Toxicity Mitigation :

- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation. Avoid contact with strong oxidizers .

Regulatory Compliance : Follow EPA/TSCA guidelines for disposal and record-keeping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.